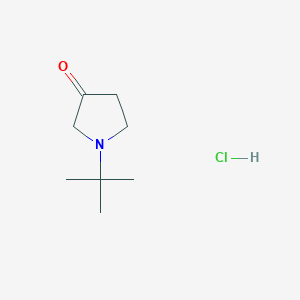

Potassium;3-(methylamino)-3-oxopropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium;3-(methylamino)-3-oxopropanoate, also known as potassium α-ketoglutarate, is a salt of α-ketoglutaric acid and potassium. This compound is widely used in scientific research, particularly in the field of biochemistry and physiology. It has been shown to have various biochemical and physiological effects, making it a valuable tool for studying cellular metabolism and energy production.

Mécanisme D'action

Target of Action

Potassium;3-(methylamino)-3-oxopropanoate, also known as potassium 2-(methylcarbamoyl)acetate, primarily targets the potassium ion channels in the body . These channels play a crucial role in maintaining the electrolyte balance and are essential for various physiological processes, including nerve impulse transmission, muscle contraction, and maintaining heart rhythm .

Mode of Action

The compound interacts with its targets by acting as a potassium ion supplement . It replenishes the potassium ions in the body, thereby helping to restore normal potassium levels. This can be particularly beneficial in conditions like hypokalemia, where there is a deficiency of potassium ions in the body .

Biochemical Pathways

The compound affects several biochemical pathways. One of the key pathways is the potassium homeostasis pathway . By supplementing potassium ions, the compound helps maintain the balance of potassium in the body, which is crucial for normal cellular function . It also influences the sodium-potassium pump , a critical component in maintaining the cell’s electrical charge and volume .

Pharmacokinetics

The pharmacokinetics of the compound involve its absorption, distribution, metabolism, and excretion (ADME). As a potassium supplement, it is expected to be well absorbed in the body and distributed to various tissues where potassium is needed . The metabolism of the compound is likely to involve its conversion into metabolites that can be easily excreted. The compound’s bioavailability would depend on factors like the dosage form and the presence of other compounds .

Result of Action

The primary molecular effect of the compound’s action is the increase in intracellular potassium levels . This can have several cellular effects, including stabilizing the resting membrane potential, enabling the transmission of nerve impulses, and facilitating muscle contractions . In conditions like hypokalemia, this can help restore normal cellular function .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors like pH and temperature can affect the compound’s stability and its ability to supplement potassium ions . Additionally, the presence of other ions or compounds can influence its efficacy. For example, high sodium levels can compete with potassium for absorption, potentially reducing the efficacy of the compound .

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using Potassium;3-(methylamino)-3-oxopropanoate α-ketoglutarate in lab experiments is its ability to enhance cellular metabolism and energy production. This makes it a valuable tool for studying cellular processes that require high levels of energy, such as muscle contraction and immune cell function. However, one limitation of using this compound is its potential to interfere with other cellular processes. It is important to carefully control for the effects of this compound α-ketoglutarate in experimental studies.

Orientations Futures

There are several areas of future research that could be explored using Potassium;3-(methylamino)-3-oxopropanoate α-ketoglutarate. One potential direction is the use of this compound as a dietary supplement to improve athletic performance and reduce muscle fatigue. Another area of interest is the potential use of this compound α-ketoglutarate as a therapeutic agent for conditions such as muscle wasting and immune dysfunction. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential interactions with other cellular processes.

Méthodes De Synthèse

Potassium α-ketoglutarate can be synthesized through the reaction of α-ketoglutaric acid with Potassium;3-(methylamino)-3-oxopropanoate hydroxide. The reaction results in the formation of a salt that is highly soluble in water. The purity of the compound can be enhanced through recrystallization and other purification techniques.

Applications De Recherche Scientifique

Potassium α-ketoglutarate has been widely used in scientific research for its ability to enhance cellular metabolism and energy production. It has been shown to improve the growth and development of various cell types, including muscle cells and immune cells. Additionally, it has been used as a dietary supplement to improve athletic performance and reduce muscle fatigue.

Propriétés

IUPAC Name |

potassium;3-(methylamino)-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3.K/c1-5-3(6)2-4(7)8;/h2H2,1H3,(H,5,6)(H,7,8);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORWDAHGEIIZDZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6KNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;(3S,4S)-3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate](/img/structure/B2909868.png)

![2-[(1-Phenylethyl)amino]propanoic acid hydrochloride](/img/structure/B2909870.png)

![4-benzhydryl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2909874.png)